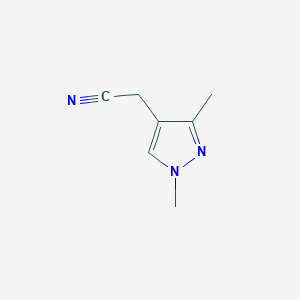![molecular formula C7H6FN3 B1441985 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 1190321-94-8](/img/structure/B1441985.png)
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine
Übersicht
Beschreibung
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine is a chemical compound with the CAS Number: 1190321-94-8 . It has a molecular weight of 151.14 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine is1S/C7H6FN3/c8-5-3-4-1-2-10-7(4)11-6(5)9/h1-3H,(H3,9,10,11) . This indicates the presence of 7 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, and 3 nitrogen atoms in the molecule. Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm^3, a boiling point of 277.6±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 36.6±0.3 cm^3, a polar surface area of 29 Å^2, and a molar volume of 99.3±3.0 cm^3 .Wissenschaftliche Forschungsanwendungen
Application 1: Influenza Treatment
- Summary of the Application: The compound has been used in the development of a new series of PB2 inhibitors. PB2 is an important subunit of influenza RNA-dependent RNA polymerase (RdRP) and is a promising target for the treatment of influenza .
- Methods of Application/Experimental Procedures: The compound was tested using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) assays .
- Results/Outcomes: The compound showed KD values of 0.11 μM and 0.19 μM in SPR and ITC assays, respectively. In antiviral activity and cellular cytotoxicity assays, it showed an EC50 value of 1.025 μM and a CC50 value greater than 100 μM .
Application 2: Blood Glucose Reduction
- Summary of the Application: The compound may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
Application 3: Fibroblast Growth Factor Receptor Inhibitors
- Summary of the Application: The compound has been used in the development of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .
- Results/Outcomes: Among the tested compounds, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
Application 4: Tau Imaging in Alzheimer’s Disease
- Summary of the Application: The compound has been used in the development of a new PET imaging tracer, [18F]-MK-6240, for detecting neurofibrillary tangles (NFTs) composed of aggregated tau protein, a pathological hallmark of several neurodegenerative diseases including Alzheimer’s disease .
Application 5: Antibacterial, Antifungal, and Antiviral Activities
- Summary of the Application: Pyrrolopyrazine derivatives, including “5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine”, have shown promising antibacterial, antifungal, and antiviral activities .
Application 6: Tau Imaging in Alzheimer’s Disease
Safety And Hazards
Eigenschaften
IUPAC Name |
5-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-5-3-4-1-2-10-7(4)11-6(5)9/h1-3H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTXNABRKRGXII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696648 | |
| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine | |
CAS RN |
1190321-94-8 | |
| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1441903.png)

![8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1441906.png)







![4-fluoro-1-N-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine](/img/structure/B1441918.png)
![ethyl 5-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1441922.png)
![2-Formylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1441923.png)